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Cell Line Background & Culture Conditions

The H1975 cell line is a model for human non-small cell lung adenocarcinoma (NSCLC). The Apitolisib-
resistant sublines (often termed H1975R, H1975GR, or H1975GR+) are developed by chronically exposing
the parent cells to increasing concentrations of the dual PI3K/mTOR inhibitor, Apitelisib (GDC-0980) [1]
[2].

The table below summarizes the standard culture conditions for the parent and resistant lines:

Antibiotics & .
Cell Base Serum i Special Key
er
Line Medium Supplementation Conditioning Characteristics
Supplements

| H1975 (Parent) | RPMI-1640 [3] [4] [2] | 10% FBS [3] [4] [2] | 1% Penicillin-Streptomycin (+ Glutamine
in some cases) [3] [2] | None [3] | - Epithelial morphology [4]

e Carries EGFR L858R/T790M mutations [4]

e Sensitive to Apitolisib [1] | | H1975R- | H1975GR (Resistant, drug-free medium) | RPMI-1640 [3] [5] |
10% FBS [3] [5] | 1% Penicillin-Streptomycin-Glutamine [3] [5] | Grown in Apitolisib-free media after
resistance is established [3] [5] | - Hyper-proliferative [3] [5]

¢ Altered cell cycle (more cells in S/G2/M) [3] [5]

e Metabolic reprogramming [3] | | H1975R+ | H1975GR (Resistant, maintenance medium) | RPMI-1640
[3116][2] | 10% FBS [3] [6] [2] | 1% Penicillin-Streptomycin [6] [2] | Maintained in 0.58 uM to 1 pM
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Apitolisib [3] [6] [2] | - Proliferation suppressed by continuous drug exposure [3] [5]
o Exhibits a hypo-energetic phenotype [3] |

General Culture Parameters:

Incubation: 37°C, 5% CO:2 [4] [2].

Growth Properties: Adherent [4].

Dissociation: Use standard reagents like Trypsin-EDTA or a gentler alternative like Accutase [4].
Medium Renewal: Every 2-3 days [4].

Subculturing: Perform when cultures reach 75-90% confluency [3] [4].

Experimental Workflow: Characterizing Resistant Cells

The following diagram outlines the key steps and assessments used in recent studies to establish and

characterize Apitolisib-resistant H1975 cells.
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Frequently Asked Questions (FAQs)

e How is acquired resistance to Apitolisib confirmed in the lab? Resistance is quantitatively

confirmed using cell proliferation assays, such as BrdU ELISA or CellTiter Blue. Acquired resistance
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is typically defined as a log-fold (10-fold) increase in the ICso of Apitolisib in the resistant cells
(H1975GR) compared to the age-matched parent cells (H1975P) [1] [2].

What are the key metabolic differences in the resistant cells? Resistant cells undergo significant
metabolic reprogramming. When moved to drug-free media (H1975R-), they often show increased
mitochondrial respiration (OCR). In contrast, cells kept under drug pressure (H1975R+) become
hypo-energetic and may shift towards utilizing alternative energy sources like free fatty acids and

ketone bodies [3].

What is a potential strategy to overcome this resistance? Recent research suggests that continuing
Apitolisib and combining it with other agents may be beneficial. One study showed that the histone
deacetylase (HDAC) inhibitor Vorinestat effectively controlled the hyper-proliferation of H1975R-
cells [3] [5]. Another approach is co-targeting PIM kinase, which can provide an escape mechanism

from PI3K/mTOR inhibition [6].

Troubleshooting Guide

Problem

Possible Cause

Suggested Solution

Slow proliferation
of H1975R+ cells

Loss of resistance
phenotype

Changes in cell
morphology

Continuous selective pressure
from Apitolisib in the medium

3].

Prolonged culture in drug-free
medium may allow reversion.

Resistant lines may undergo
Epithelial-Mesenchymal
Transition (EMT) [1] [2].

This is an expected phenotype. For
experiments, consider maintaining a separate
H1975R- line for comparison [3] [5].

Maintain a stock of H1975R+ cells and culture
them continuously in the recommended
concentration of Apitolisib (0.58 - 1 uM) [3] [2].

Characterize the cells for known EMT markers
(e.g., Vimentin, E-cadherin) via Western blot to
confirm this expected adaptation [2].

Key Experimental Protocols Cited

Here are concise methodologies for key experiments from the search results:
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1. Proliferation and Confluency Test [3] [5]

¢ Objective: Qualitatively compare growth rates.

e Method: Culture H1975P, H1975R+, and H1975R- cells in T75 flasks. Observe and record the time
(in days) each line takes to reach 90% confluency. H1975R- typically reaches confluency fastest (~2
days), while H1975R+ is slowest (~5 days).

2. Cell Cycle Profiling [3] [5]

¢ Objective: Analyze distribution of cells in different cell cycle phases.

¢ Method:

Seed cells in a 96-well microplate and incubate for 48 hours.

Wash with PBS, then fix cells with pre-warmed formaldehyde (with Triton-X100).
Wash again and stain nuclear DNA with DAPI.

Analyze the cell cycle using a high-content imaging system (e.g., Cytel).

[¢]

[e]

o

(e]

3. Metabolic Phenotyping with Seahorse XF Analyzer [3]

¢ Objective: Measure key metabolic parameters like Oxygen Consumption Rate (OCR) and
Extracellular Acidification Rate (ECAR).
e Method:
o Perform an initial seeding density optimization for each cell line.
o Seed cells in a Seahorse 24-well plate (e.g., 60,000 H1975P, 40,000 H1975R-, 80,000
H1975R+).
o Run the assay on the Seahorse XF24 analyzer according to manufacturer instructions.
o Normalize the results (OCR/ECAR) to cell number using a parallel crystal violet assay.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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